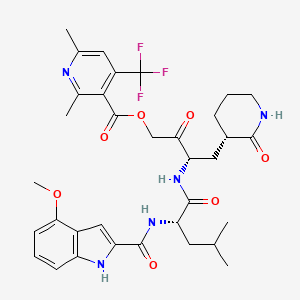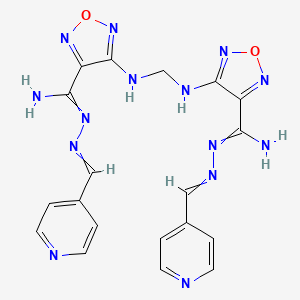![molecular formula C28H39NO3 B10856632 1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B10856632.png)
1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 15, identified by the PubMed ID 33738061, is a synthetic organic compound known for its selective antagonistic activity against the sphingosine-1-phosphate receptor 5 (S1P5) . This receptor is one of the five sphingosine-1-phosphate receptors that play crucial roles in immune and central nervous system cell homeostasis, growth, and differentiation .
Preparation Methods
The synthesis of compound 15 involves a series of chemical reactions starting from commercially available precursors. The synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure undergoes various functional group modifications to introduce the desired substituents.
Final purification: The final compound is purified using chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Compound 15 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 15 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of S1P5 receptor antagonists.
Biology: The compound is used to investigate the role of S1P5 receptors in immune cell signaling and central nervous system functions.
Medicine: It has potential therapeutic applications in treating diseases related to immune and central nervous system dysfunctions.
Industry: The compound can be used in the development of new pharmaceuticals targeting S1P5 receptors
Mechanism of Action
Compound 15 exerts its effects by selectively binding to and antagonizing the S1P5 receptor. This receptor is involved in various cellular processes, including cell migration, proliferation, and survival. By blocking the activity of S1P5, compound 15 can modulate these cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Compound 15 is unique in its high selectivity and potency as an S1P5 receptor antagonist. Similar compounds include other S1P receptor modulators such as:
FTY720 (Fingolimod): A non-selective S1P receptor modulator used in the treatment of multiple sclerosis.
A-971432:
These compounds differ in their selectivity, potency, and therapeutic applications, highlighting the uniqueness of compound 15 in its specific targeting of the S1P5 receptor .
Properties
Molecular Formula |
C28H39NO3 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-[[2-(4-tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C28H39NO3/c1-19-17-26(32-22-11-9-21(10-12-22)28(2,3)4)25(24-8-6-5-7-23(19)24)18-29-15-13-20(14-16-29)27(30)31/h5-8,17,20-22H,9-16,18H2,1-4H3,(H,30,31) |
InChI Key |
KVRMGFKQCUEJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)CN3CCC(CC3)C(=O)O)OC4CCC(CC4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10856549.png)
![4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856555.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide](/img/structure/B10856568.png)

![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)
![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)

![(3R,3aR,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856597.png)

![N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)
![(1R,2R,5S)-3-[2-(4-bromo-2-chlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856624.png)
![4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide](/img/structure/B10856630.png)
![2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate](/img/structure/B10856642.png)

